Welcome to the BenchChem Online Store!
molecular formula C12H10O2S2 B082112 Bis(4-hydroxyphenyl)disulfide CAS No. 15015-57-3

Bis(4-hydroxyphenyl)disulfide

Cat. No. B082112
M. Wt: 250.3 g/mol
InChI Key: XGKGITBBMXTKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05840716

Procedure details

p-Hydroxybenzenethiol (25 g) was dissolved in DMSO (155 ml) and the solution was stirred for 4 hours and poured into ice water (1 L). The precipitated crystals were dried under reduced pressure to give bis(p-hydroxyphenyl)disulfide quantitatively.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
155 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1>CS(C)=O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][S:8][C:5]2[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=CC=C(C=C1)S
Name
Quantity
155 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)SSC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.